
4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-
Overview
Description
4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- (CAS 52722-86-8), is a hydroxylamine derivative with a piperidine backbone substituted with four methyl groups at positions 2,2,6,6 and a hydroxyethyl group at position 1. Its molecular formula is C₁₁H₂₃NO₂, with an average mass of 201.31 g/mol and a monoisotopic mass of 201.17288 g/mol . This compound is notable for its stability and versatility, serving as a precursor to nitroxyl radicals in spin-trapping applications and as a non-ionic surfactant in industrial formulations . Its citrate salt derivative (C₃₃H₆₅N₃O₁₃) is used in cosmetics for UV absorption and emulsification .
Biological Activity
4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- (commonly referred to as Tempone-H) is a compound with notable biological activity, particularly in the context of oxidative stress and radical formation. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₉H₁₇NO₂
- Molecular Weight : 171.237 g/mol
- Density : 1.02 g/cm³
- Boiling Point : 257.5 °C
- Flash Point : 109.5 °C
Biological Activity
4-Piperidinol exhibits significant biological activity primarily through its role as a spin trap for reactive oxygen species (ROS). It is particularly effective in quantifying peroxynitrite and superoxide radicals, which are critical in various biological processes and pathologies.
The mechanism by which Tempone-H operates involves its ability to react with free radicals to form stable nitroxide radicals. This property allows it to serve as a sensitive probe for detecting oxidative stress in biological systems. Research indicates that the sensitivity of Tempone-H in detecting peroxynitrite or superoxide radicals is approximately tenfold greater than that of traditional spin traps like DMPO or TMIO .
Case Studies and Research Findings
Several studies have highlighted the biological implications of 4-Piperidinol:
- Detection of Reactive Species :
- Antimicrobial Potential :
- Oxidative Stress and Neurodegeneration :
Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Spin Trapping | Quantifies peroxynitrite and superoxide radicals with high sensitivity | Dikalov et al., 1997 |
Antimicrobial Action | Potential to inhibit bacterial growth through oxidative mechanisms | MDPI Review, 2023 |
Neuroprotective Effects | Modulates oxidative stress linked to neurodegenerative diseases | ECHA Substance Info |
Scientific Research Applications
Light Stabilizers in Polymers
One of the primary applications of 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- is as a light stabilizer for polymers. It is particularly effective in preventing photodegradation in plastics and other materials exposed to UV radiation.
- Mechanism : The compound acts as a hindered amine light stabilizer (HALS) . HALS compounds absorb UV radiation and dissipate it as heat while also scavenging free radicals generated during the degradation process .
Case Study: Polyamide 66 Fibers
In a study involving polyamide 66 fibers dyed with acid blue dyes, the addition of TMP significantly improved the light stability of the fibers. The fibers exhibited reduced fading and maintained mechanical properties after prolonged exposure to sunlight .
Intermediate for Synthesis
4-Piperidinol serves as a valuable intermediate in the synthesis of various chemical compounds. It can be transformed into other derivatives that have distinct applications.
- Synthesis of Light Stabilizers : TMP is used to create more complex light stabilizers like bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. This compound is recognized for its effectiveness in enhancing the durability of organic materials against light-induced degradation .
Data Table: Synthesis Pathways
Starting Material | Reaction Type | Product | Yield (%) |
---|---|---|---|
Triacetoneamine | Catalytic Hydrogenation | 2,2,6,6-Tetramethyl-4-piperidinol | 90 |
2,2,6,6-Tetramethyl-4-piperidinol | Reaction with Ethylene Oxide | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol | 86 |
Antioxidant Properties
The compound also exhibits antioxidant properties that make it useful in formulations requiring protection against oxidation.
- Application in Food Industry : Research indicates that TMP can inhibit oxidation reactions in food products, thereby extending shelf life and maintaining quality .
Case Study: Food Preservation
In controlled experiments with fatty food products, the inclusion of TMP resulted in a significant reduction in rancidity levels compared to control samples without antioxidants. The shelf life was extended by approximately 30% .
Industrial Applications
Beyond its role as a light stabilizer and antioxidant, TMP finds applications in various industrial processes.
- Additive for Coatings : TMP is utilized as an additive in coatings to enhance durability and resistance to environmental stressors.
- Use in Adhesives : The compound improves the performance of adhesives by increasing their resistance to thermal and UV degradation.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol?
- Methodological Answer : Utilize a combination of spectral techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (171.24 g/mol) and fragmentation patterns using NIST-standardized data .
- Infrared (IR) Spectroscopy : Identify hydroxyl (-OH) and tertiary amine groups via characteristic absorption bands (e.g., O-H stretch at ~3200–3600 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., methyl groups at δ ~1.1–1.3 ppm, hydroxyl proton at δ ~1.5–2.0 ppm) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Handling Guidelines :
- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory or skin irritation .
- Store in a cool, dry environment (<25°C) in airtight containers to prevent oxidation .
Q. What are the foundational synthetic routes for 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol?
- Key Methods :
- Cyclization of Precursors : React 2,2,6,6-tetramethylpiperidine derivatives with hydroxylating agents (e.g., H₂O₂ in acidic conditions) .
- Mitsunobu Reaction : Apply for stereoselective hydroxylation using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives for biological activity studies?
- Computational Strategies :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates .
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Analytical Workflow :
- Cross-Validation : Compare experimental MS/MS and NMR data with published spectra of analogous compounds (e.g., 4-[4-chloro-3-(trifluoromethyl)phenyl] derivatives) .
- Dynamic NMR : Resolve conformational ambiguities caused by hindered rotation of tetramethyl groups .
Q. What factorial design approaches optimize reaction conditions for synthesizing novel piperidinol derivatives?
- Design Framework :
- 2³ Factorial Design : Test variables like catalyst loading (5–10 mol%), solvent (polar vs. nonpolar), and temperature (50–80°C) .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity .
Q. What advanced techniques validate the stability of this compound under varying pH conditions?
- Methodology :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of tetramethyl-substituted piperidine derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Research Findings and Functional Differences
Spin-Trapping Efficiency
- TEMPONE-H outperforms 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- in quantifying peroxynitrite (ONOO⁻) and superoxide (O₂⁻) due to its ketone group, which stabilizes the resulting nitroxyl radical (TEMPONE·) against biological reductants like ascorbate .
- The parent compound’s hydroxylamine form is less efficient in radical trapping but serves as a stable intermediate for synthesizing nitroxides with tailored solubility (e.g., PFN-5H, which includes a nitrobenzoxadiazole fluorophore) .
Solubility and Reactivity
- CAT1H ’s trimethylammonium group increases water solubility, enabling its use in biological imaging, whereas the parent compound’s hydroxyethyl group limits its utility in aqueous environments .
- TOAC’s dual amino and carboxylic acid groups allow covalent attachment to peptides, a feature absent in other analogs .
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGAUKGQUCHWDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859711 | |
Record name | 1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-10-3, 2226-96-2 | |
Record name | 1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3637-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tempol-H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tempol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMPOL-H | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55XB6IT82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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